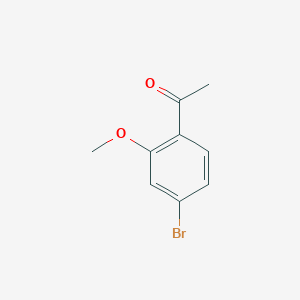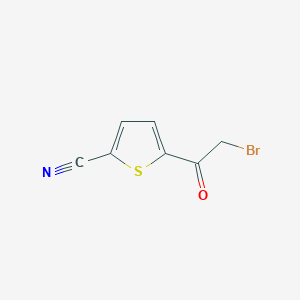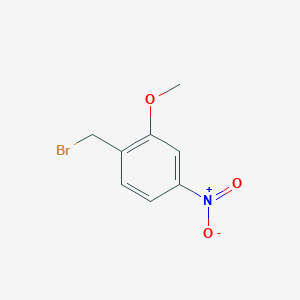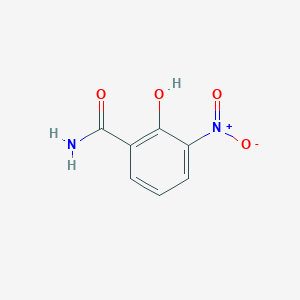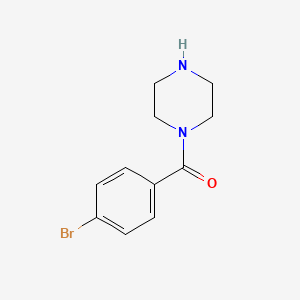
1-aliltetrahidro-4(1H)-piridinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyltetrahydro-4(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the tetrahydro-4(1H)-pyridinone ring system imparts unique chemical properties to this molecule.
Aplicaciones Científicas De Investigación
1-Allyltetrahydro-4(1H)-pyridinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of 1-allyltetrahydro-4(1H)-pyridinone are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
1-Allyltetrahydro-4(1H)-pyridinone interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in the disruption of the normal cellular processes controlled by this pathway, including cell growth and division .
Biochemical Pathways
The compound affects the MAPK pathway, a critical biochemical pathway involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus . The inhibition of this pathway by 1-allyltetrahydro-4(1H)-pyridinone can lead to the prevention of cell proliferation and induction of cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-allyltetrahydro-4(1H)-pyridinone are not available, these properties significantly impact the bioavailability of the compound. In general, pharmacokinetic studies help to understand how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted. These factors are crucial in determining the compound’s effectiveness and potential side effects .
Result of Action
The molecular and cellular effects of 1-allyltetrahydro-4(1H)-pyridinone’s action primarily involve the inhibition of the MAPK pathway . This inhibition disrupts normal cell signaling, leading to the prevention of cell proliferation and the induction of cell death . Therefore, the compound may have potential antineoplastic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyltetrahydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with allyl bromide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of 1-allyltetrahydro-4(1H)-pyridinone may involve continuous flow processes to enhance yield and reduce reaction times. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyltetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a fully saturated piperidine ring.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-allyltetrahydro-4(1H)-pyridinone.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives.
Comparación Con Compuestos Similares
1-Allylpiperidine: Similar in structure but lacks the carbonyl group.
4-Allylpyridine: Contains a pyridine ring instead of a pyridinone ring.
1-Allyltetrahydro-2(1H)-pyridinone: Similar structure with a different position of the carbonyl group.
Uniqueness: 1-Allyltetrahydro-4(1H)-pyridinone is unique due to the presence of both the allyl group and the tetrahydro-4(1H)-pyridinone ring system. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-prop-2-enylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPIJRMICXHER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462896 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20785-46-0 |
Source


|
| Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








